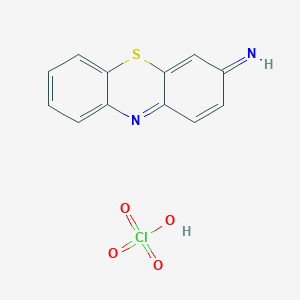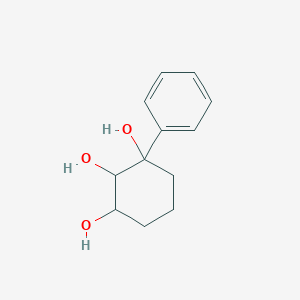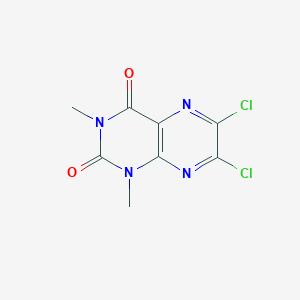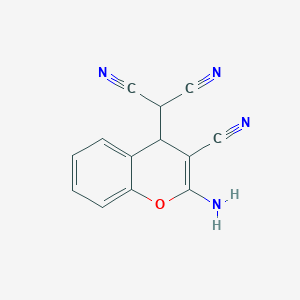
propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, a K2CO3-mediated synthesis involves the conjugate addition-cyclization reaction of malononitrile and Knoevenagel adducts . Another method includes the use of thiourea dioxide as a catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of this compound often employs green and mechanochemical one-pot multicomponent synthesis. This method uses amine-functionalized SiO2@Fe3O4 nanoparticles as a catalyst, allowing for solvent-free and waste-free conditions . This approach is not only environmentally friendly but also cost-effective and efficient.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: K2CO3, thiourea dioxide, amine-functionalized SiO2@Fe3O4 nanoparticles.
Major Products Formed
The major products formed from these reactions include derivatives of dibenzo[b,d]pyran, benzopyrano[2,3-b]pyridine, benzopyron[3,4-c]pyridine, and benzopyrano[4,3,2-de][1,6]naphthyridine .
Scientific Research Applications
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- involves its interaction with molecular targets and pathways. It primarily acts by inhibiting specific enzymes and proteins associated with disease pathways. For instance, in cancer treatment, it inhibits tumor-associated Bcl-2 proteins, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 2-amino-3-cyano-4H-chromenes
- Dibenzo[b,d]pyran derivatives
Uniqueness
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- stands out due to its unique combination of functional groups, which confer a wide range of reactivity and biological activity
Properties
CAS No. |
89770-20-7 |
|---|---|
Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-(2-amino-3-cyano-4H-chromen-4-yl)propanedinitrile |
InChI |
InChI=1S/C13H8N4O/c14-5-8(6-15)12-9-3-1-2-4-11(9)18-13(17)10(12)7-16/h1-4,8,12H,17H2 |
InChI Key |
DMSVNNLJHUFAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=C(O2)N)C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14379875.png)
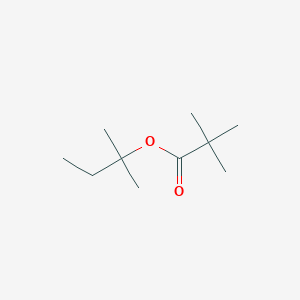
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
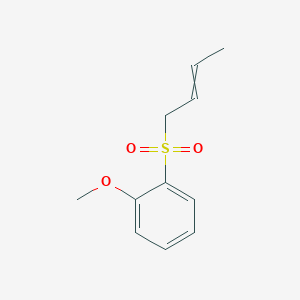
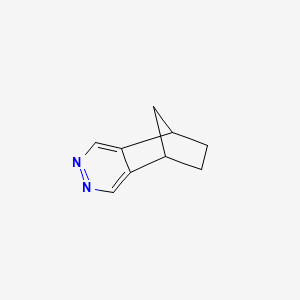
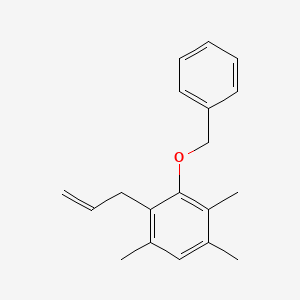
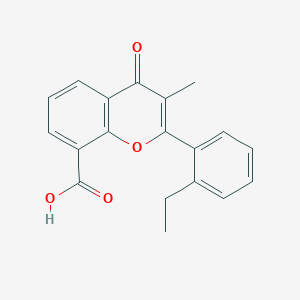
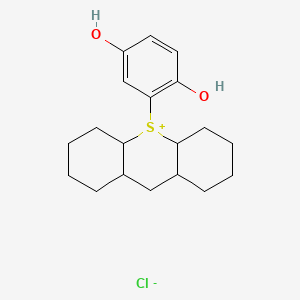
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
